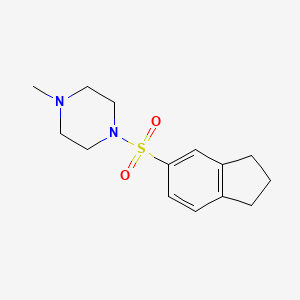
N-quinolin-3-ylquinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-3-ylquinoline-5-carboxamide, commonly referred to as QNZ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. QNZ belongs to the class of quinoline-based compounds and has been shown to exhibit promising biological activities, making it a valuable tool for studying various biological processes.
作用機序
The exact mechanism of action of QNZ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. QNZ has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. By inhibiting the activity of NF-κB, QNZ can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. QNZ has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using QNZ in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying various biological processes. QNZ is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using QNZ is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of QNZ in scientific research. One area of interest is the development of new cancer therapies based on QNZ. Other potential applications of QNZ include the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, QNZ may have potential applications in the field of virology, as it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Conclusion:
In conclusion, N-quinolin-3-ylquinoline-5-carboxamide, or QNZ, is a synthetic compound that has shown promise in a range of scientific research applications. QNZ exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, making it a valuable tool for studying various biological processes. While there are some limitations to the use of QNZ in lab experiments, its potential applications in the development of new cancer therapies and the treatment of inflammatory diseases make it an exciting area of research for the future.
合成法
QNZ can be synthesized using a variety of methods, including the reaction of 3-aminoquinoline with 5-chloroanthranilic acid in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure QNZ. Other methods of synthesis include the reaction of 3-aminoquinoline with 5-carboxylic acid or the reaction of 3-chloroquinoline with 5-aminoanthranilic acid.
科学的研究の応用
QNZ has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. As a result, QNZ has been extensively studied for its potential applications in scientific research. One of the key areas of research where QNZ has shown promise is in the field of cancer research. QNZ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-quinolin-3-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(16-6-3-9-18-15(16)7-4-10-20-18)22-14-11-13-5-1-2-8-17(13)21-12-14/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCNBOLDWBQMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylquinoline-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)
![4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)


![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)

